methyl 5-(4-hydroxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-(4-HYDROXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core with various functional groups attached
Preparation Methods
The synthesis of METHYL 5-(4-HYDROXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent reactions with phenylhydrazine and methylation steps yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
METHYL 5-(4-HYDROXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other pyrazolopyridine derivatives, METHYL 5-(4-HYDROXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE is unique due to its specific functional groups and structural configuration. Similar compounds include:
Pyrazolopyrimidines: These compounds have a similar core structure but differ in the attached functional groups.
Indole Derivatives: Indoles share some structural similarities but have different biological activities.
Coumarin Derivatives: These compounds also have aromatic rings and are studied for their medicinal properties.
Properties
Molecular Formula |
C20H15N3O4 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
methyl 5-(4-hydroxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C20H15N3O4/c1-27-20(26)17-12-22(13-7-9-15(24)10-8-13)11-16-18(17)21-23(19(16)25)14-5-3-2-4-6-14/h2-12,24H,1H3 |
InChI Key |
ZNPCWUIOMDMDDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.